molecular formula C9H11IO2 B3103827 3-(4-Iodophenoxy)propan-1-ol CAS No. 145073-42-3

3-(4-Iodophenoxy)propan-1-ol

Cat. No. B3103827
CAS RN: 145073-42-3
M. Wt: 278.09 g/mol
InChI Key: PGDGCPCATVZQSF-UHFFFAOYSA-N
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Description

“3-(4-Iodophenoxy)propan-1-ol” is a haloalkoxy compound. It has a molecular weight of 262.09 . It is also known as 4-(2-Hydroxypropyl)phenyl iodide.


Synthesis Analysis

The synthesis of “3-(4-Iodophenoxy)propan-1-ol” can be achieved by the reaction of phenol with 1,3-dichloropropane followed by treatment with sodium iodide. In one study, a yield of 55.49% was reported .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(4-iodophenyl)-1-propanol . The InChI code is 1S/C9H11IO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 .


Physical And Chemical Properties Analysis

“3-(4-Iodophenoxy)propan-1-ol” is a solid at room temperature, with a melting point of 38-40°C . It has a molecular weight of 298.09 g/mol and a density of 1.75 g/cm³. It is soluble in some organic solvents like ethanol, methanol, and acetone.

Scientific Research Applications

Beta-Adrenoceptor Studies

3-(4-Iodophenoxy)propan-1-ol has been used in studies related to beta-adrenoceptors. The compound has been labeled with iodine-125 and used to study its binding to beta-adrenoceptors in guinea-pig myocardial membranes . The dissociation constant of binding (K D) of 125 I-labelled 3-(4-iodophenoxy)-1-isopropyl-aminopropan-2-ol (IIP) to guinea-pig myocardial membrane preparations was found to be 2·2 × 10 −8 m .

Pharmacological Experiments

In pharmacological experiments, the non-labelled material of 3-(4-Iodophenoxy)propan-1-ol has been used. It was found that it produced a parallel shift in the orciprenaline concentration-response line on guinea-pig isolated tracheal and atrial preparations .

Synthesis of Potential Inhibitors for Enzyme P450 Aromatase

3-(4-Iodophenoxy)propan-1-ol is used in the synthesis of intermediates of potential inhibitors of enzyme P450 aromatase, which is considered to inhibit the production of estrogens by binding to the iron atom in the haem ring of aromatase P450 enzyme. This leads to the potential treatment of hormone-dependent breast cancer .

Optimization of Reaction Conditions

The compound is also used in the optimization of reaction conditions to enhance the yield of intermediates. For instance, a very good yield for compound 26 [3-(4-iodophenoxy)propan-1-ol] of 55.49% was reported .

Synthesis of Intermediates for Azole Based Inhibitors

Future work will involve multiple reaction steps for the synthesis of para-substituted phenoxy alkyl azoles from synthesized compounds involving the removal of the alcoholic group (OH) from the structure and attachment of the azole group (i.e., triazole or imidazole) .

Use in Hydrophobic Deep Eutectic Solvents

This compound is also explored in the use of hydrophobic deep eutectic solvents composed of terpenes and 10-undecenoic acid as extraction agents for the liquid–liquid separation of hydroalcoholic mixtures .

properties

IUPAC Name

3-(4-iodophenoxy)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDGCPCATVZQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCO)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Iodophenoxy)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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